
1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features a benzyl ether linkage, a piperidine ring, and a secondary alcohol, making it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3,4-dimethoxybenzyl alcohol with an appropriate alkylating agent to form the benzyl ether.
Introduction of the Piperidine Ring: The benzyl ether is then reacted with a piperidine derivative under suitable conditions to introduce the piperidine ring.
Formation of the Secondary Alcohol: The final step involves the reduction of a precursor compound to form the secondary alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl ether and piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound's molecular formula is C21H32N2O3, and its molecular weight is approximately 360.5 g/mol. The structural configuration includes a piperidine ring and a dimethoxybenzyl moiety, which are crucial for its biological activity.
Urotensin-II Receptor Antagonism
One of the notable applications of this compound is in the development of urotensin-II receptor antagonists. Research indicates that compounds with similar structures can effectively inhibit the urotensin-II receptor, which is implicated in various cardiovascular diseases. The design of such antagonists aims to mitigate metabolic issues while enhancing potency against the receptor .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride. For instance, compounds synthesized using multicomponent reactions have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. These findings suggest that the compound may serve as a scaffold for developing novel anticancer agents .
Multicomponent Reactions (MCRs)
The synthesis of this compound often involves multicomponent reactions, which streamline the production of complex molecules. MCRs allow for the efficient assembly of multiple components into a single product, minimizing reaction steps and purification processes .
Case Study 1: Drug Development for Cardiovascular Diseases
A study focusing on the synthesis of urotensin-II receptor antagonists demonstrated that derivatives of this compound exhibited significant binding affinity to the receptor. In vitro assays indicated that these compounds could reduce vascular resistance and improve cardiac function in animal models .
Case Study 2: Anticancer Properties
In another investigation, derivatives were tested against various cancer cell lines, showing IC50 values in the low micromolar range. These results suggest that modifications to the piperidine and benzyl groups can enhance biological activity against cancer cells while maintaining low toxicity profiles .
Wirkmechanismus
The mechanism of action of 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-((3,4-Dimethoxybenzyl)oxy)-3-(morpholin-1-yl)propan-2-ol hydrochloride
- 1-((3,4-Dimethoxybenzyl)oxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride
Comparison: Compared to similar compounds, 1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific structural features, such as the piperidine ring, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
1-((3,4-Dimethoxybenzyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic compound that exhibits significant biological activity. Its structure features a piperidine moiety and a dimethoxybenzyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Phosphodiesterase Inhibition : Similar compounds have been shown to inhibit phosphodiesterase enzymes, particularly PDE4, which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). This inhibition can lead to enhanced signaling pathways associated with anti-inflammatory effects and neuroprotection .
- G Protein-Coupled Receptors (GPCRs) : The compound may also interact with GPCRs, influencing various physiological processes such as neurotransmission and hormonal responses. This interaction can modulate pathways involved in mood regulation and cognitive functions .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated that treatment with the compound significantly reduced cell death and improved neuronal survival rates compared to control groups. The mechanism was linked to the modulation of apoptotic pathways and reduction of oxidative stress markers.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound. It was found that administration led to a marked decrease in the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in an animal model of inflammation. These findings suggest that this compound could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the piperidine ring and benzyl group have been explored to enhance potency and selectivity for specific biological targets.
Table 2: SAR Insights
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methoxy]-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-20-16-7-6-14(10-17(16)21-2)12-22-13-15(19)11-18-8-4-3-5-9-18;/h6-7,10,15,19H,3-5,8-9,11-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMRWYOXBGQJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COCC(CN2CCCCC2)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.